1-(6-Methylpyridin-2-yl)ethanamine 1-(6-Methylpyridin-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 58088-67-8
VCID: VC3754154
InChI: InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3
SMILES: CC1=NC(=CC=C1)C(C)N
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol

1-(6-Methylpyridin-2-yl)ethanamine

CAS No.: 58088-67-8

Cat. No.: VC3754154

Molecular Formula: C8H12N2

Molecular Weight: 136.19 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methylpyridin-2-yl)ethanamine - 58088-67-8

Specification

CAS No. 58088-67-8
Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
IUPAC Name 1-(6-methylpyridin-2-yl)ethanamine
Standard InChI InChI=1S/C8H12N2/c1-6-4-3-5-8(10-6)7(2)9/h3-5,7H,9H2,1-2H3
Standard InChI Key WYWLBJSLKUQLHT-UHFFFAOYSA-N
SMILES CC1=NC(=CC=C1)C(C)N
Canonical SMILES CC1=NC(=CC=C1)C(C)N

Introduction

Basic Chemical Identification and Properties

1-(6-Methylpyridin-2-yl)ethanamine is a pyridine derivative characterized by a methyl substituent at the 6-position of the pyridine ring and an ethanamine group attached to the 2-position. This compound possesses several important physical and chemical attributes that make it valuable in research applications.

Molecular Structure and Fundamental Properties

1-(6-Methylpyridin-2-yl)ethanamine has the molecular formula C₈H₁₂N₂ and a molecular weight of 136.194 g/mol . The compound contains two nitrogen atoms - one as part of the pyridine ring and the other in the ethanamine functional group. This structural arrangement allows the molecule to participate in various chemical reactions, particularly those involving nucleophilic and electrophilic interactions.

The basic structural components of this compound include:

  • A pyridine ring as the core structure

  • A methyl group (-CH₃) at the 6-position of the pyridine ring

  • An ethanamine group (-CH(NH₂)CH₃) at the 2-position of the pyridine ring

Chemical Identifiers and Classification

For proper identification and classification in chemical databases and literature, 1-(6-Methylpyridin-2-yl)ethanamine is associated with several standard identifiers:

Identifier TypeValue
CAS Number58088-67-8
MDL NumberMFCD06658491
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.194 g/mol
Storage TemperatureAmbient

The CAS number (58088-67-8) provides a unique identifier for this compound in chemical literature and databases, facilitating accurate referencing and sourcing of the material for research purposes.

Synthetic Approaches and Methodologies

Related Synthetic Procedures

From the available literature, we can extrapolate potential synthetic approaches based on similar compounds. For instance, the synthesis of structurally related compounds often involves multi-step processes including:

  • Formation of the pyridine core structure

  • Introduction of the methyl group at the desired position

  • Functionalization to incorporate the ethanamine moiety

In related synthesis procedures, researchers have utilized reactions such as Buchwald-Hartwig coupling for introducing amino groups to heterocyclic structures . For example, the synthesis of similar nitrogen-containing heterocycles involves reactions of piperazine derivatives with corresponding pyridines through Buchwald-Hartwig reactions .

Chemical Reactivity and Functional Group Analysis

Reactive Centers and Functional Groups

1-(6-Methylpyridin-2-yl)ethanamine contains several reactive sites that influence its chemical behavior:

  • The pyridine nitrogen, which acts as a weak base and potential coordination site

  • The primary amine (-NH₂) group, which can participate in nucleophilic reactions

  • The methyl group at the 6-position, which can undergo oxidation or substitution under appropriate conditions

  • The chiral center at the ethanamine carbon, making this molecule potentially optically active

These reactive centers enable the compound to participate in a variety of chemical transformations, including:

  • Nucleophilic substitution reactions

  • Acylation of the amine group

  • Coordination to metal centers

  • Formation of Schiff bases

Structure-Activity Relationships

The positioning of functional groups in 1-(6-Methylpyridin-2-yl)ethanamine significantly impacts its reactivity profile. The 2-position substitution pattern creates a particular spatial arrangement that can influence:

  • The basicity of the pyridine nitrogen

  • The nucleophilicity of the primary amine

  • Potential steric hindrance effects in reactions

  • Conformational preferences that may affect interaction with biological targets

These structure-activity relationships make this compound valuable in designing more complex molecules with specific reactivity patterns or biological activities.

Analytical Characterization Techniques

Chromatographic Methods

Purification and analysis of 1-(6-Methylpyridin-2-yl)ethanamine and similar compounds frequently employ:

  • Silica gel column chromatography with appropriate solvent systems (e.g., hexane-ethyl acetate mixtures)

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC), especially for purity determination

These analytical approaches ensure proper identification and purity assessment of the target compound.

Applications in Research and Development

Chemical Research Applications

1-(6-Methylpyridin-2-yl)ethanamine serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of more complex heterocyclic compounds

  • Development of chiral ligands for asymmetric catalysis

  • Preparation of coordination compounds with transition metals

  • Structure-activity relationship studies for drug design

The compound's unique structural features make it particularly valuable in creating more complex molecular architectures for various applications.

Comparison with Structural Analogs

Related Pyridine Derivatives

1-(6-Methylpyridin-2-yl)ethanamine belongs to a broader family of substituted pyridines. Comparison with structural analogs provides insights into how subtle structural differences affect chemical and biological properties:

CompoundStructural DifferenceImpact on Properties
1-(6-Methylpyridin-3-yl)ethanamineEthanamine at 3-position instead of 2-positionAltered electronic distribution and potential reactivity
1-(6-Methylpyridin-2-yl)ethanoneCarbonyl group instead of amineSignificantly different reactivity profile; potential precursor
2-Aminomethyl-6-methylpyridineOne fewer carbon in the amino chainDifferent steric and electronic properties

These structural variations can significantly impact properties ranging from solubility and melting point to biological activity and synthetic utility.

Structure-Activity Considerations

The positioning of substituents on the pyridine ring plays a crucial role in determining reactivity and potential biological activity. For instance:

  • The 2-position substitution pattern provides a specific spatial arrangement that can affect coordination chemistry

  • The methyl group at the 6-position can influence the electronic properties of the pyridine nitrogen

  • The ethanamine group introduces chirality, potentially leading to stereoisomeric compounds with different properties

Understanding these structure-activity relationships is essential for optimizing the use of this compound in various applications.

Future Research Directions

Synthetic Methodology Development

Future research on 1-(6-Methylpyridin-2-yl)ethanamine could focus on:

  • Development of more efficient and selective synthetic routes

  • Stereoselective synthesis methods to produce enantiomerically pure compounds

  • Green chemistry approaches to minimize environmental impact of synthesis

  • Scaling up production for industrial applications

Applications Exploration

Potential areas for expanded application of this compound include:

  • Further investigation as building blocks for biologically active compounds

  • Exploration as ligands in coordination chemistry and catalysis

  • Development as precursors for materials science applications

  • Utilization in combinatorial chemistry libraries

Given the limited information currently available on this specific compound, there are significant opportunities for expanding the knowledge base regarding its properties and applications.

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